Ursodeoxycholyl N-carboxymethylglycine is a bile acid derivative that has garnered attention for its potential therapeutic applications. This compound is synthesized from ursodeoxycholic acid, a naturally occurring bile acid known for its choleretic and cytoprotective properties. Ursodeoxycholyl N-carboxymethylglycine is classified as a cholelitholytic agent, meaning it may aid in the dissolution of gallstones by altering bile composition and enhancing bile flow.
The primary source of ursodeoxycholyl N-carboxymethylglycine is ursodeoxycholic acid, which is derived from the bile of bears and can also be synthesized chemically. The synthesis process typically involves the modification of the ursodeoxycholic acid structure to introduce the carboxymethylglycine moiety, enhancing its pharmacological properties.
Ursodeoxycholyl N-carboxymethylglycine falls under the category of bile acid derivatives and is further classified as a cholelitholytic agent. Its structural modifications aim to improve solubility and biological activity compared to its parent compound, ursodeoxycholic acid.
The synthesis of ursodeoxycholyl N-carboxymethylglycine generally involves several steps:
The synthesis can be performed in a laboratory setting using standard organic chemistry techniques such as refluxing in a round-bottom flask equipped with a condenser. Thin-layer chromatography (TLC) is often employed to monitor the progress of the reaction and to confirm the formation of the product by comparing retention factors (Rf values).
Ursodeoxycholyl N-carboxymethylglycine has a complex molecular structure characterized by:
The molecular formula for ursodeoxycholyl N-carboxymethylglycine is , with a molecular weight of approximately 451.65 g/mol. The compound exhibits specific stereochemistry due to its steroidal backbone.
Ursodeoxycholyl N-carboxymethylglycine can undergo various chemical reactions, including:
The kinetics of these reactions can be influenced by factors such as temperature, pH, and concentration of reactants. Studies have shown that the compound's stability is affected by these conditions, which is crucial for its application in pharmaceutical formulations.
The mechanism by which ursodeoxycholyl N-carboxymethylglycine exerts its effects involves several pathways:
Research indicates that this compound may modulate signaling pathways related to inflammation and cell survival, contributing to its therapeutic potential in liver diseases.
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) confirm functional group presence and structural integrity during synthesis.
Ursodeoxycholyl N-carboxymethylglycine has several promising applications:
Core Structure: UDC-CMG is a semi-synthetic bile acid derivative formed by conjugating ursodeoxycholic acid (UDCA) with N-carboxymethylglycine (CMG). This introduces a tertiary carbon bridge between the UDCA C24 carboxyl group and the glycine nitrogen, generating a branched-chain molecular architecture distinct from classical glycine/taurine conjugates [1] [5]. The UDCA nucleus retains its characteristic 7β-hydroxy-5β-cholan-24-oic acid backbone, while CMG adds an α-carboxylate group, enhancing polarity and metal-chelating capacity.
Isomeric Challenges: Differentiation from structural isomers (e.g., UDCA glycine/taurine conjugates, hydroxylation/epimerization variants) requires advanced mass spectrometry techniques. Squared energy-resolved mass spectrometry (ER²-MS) enables unambiguous identification by characterizing fragmentation pathways:
Table 1: Key Structural Descriptors of UDC-CMG vs. Native Bile Acids
Parameter | UDC-CMG | UDCA-Glycine | UDCA-Taurine |
---|---|---|---|
Molecular Formula | C₂₈H₄₅NO₆ | C₂₆H₄₃NO₄ | C₂₆H₄₅NO₆S |
Ionization Mode | [M−H]⁻ at m/z 490.317 | [M−H]⁻ at m/z 432.298 | [M−H]⁻ at m/z 498.286 |
Key Fragments (MS²) | 391.285, 116.022 | 391.285, 74.024 | 391.285, 124.007 |
Epimer OCE Shift | ΔCE₅₀ = 2.8 eV (vs. 3α-OH) | ΔCE₅₀ = 4.2 eV (vs. 3α-OH) | ΔCE₅₀ = 3.5 eV (vs. 3α-OH) |
Solubility Profile: UDC-CMG exhibits pH-dependent amphiphilicity with solubility exceeding 8 mg/mL at pH >7 due to ionization of its α-carboxylate group. This contrasts sharply with UDCA (solubility: 0.16 mg/mL) and approaches glycoconjugate solubility (10–12 mg/mL). The CMG moiety enhances aqueous dispersibility by reducing critical micellar concentration (CMC) by 40% compared to UDCA [3].
Stability Kinetics:
Table 2: pH-Dependent Solubility of UDC-CMG vs. Reference Compounds
pH | UDC-CMG (mg/mL) | UDCA (mg/mL) | UDCA-Glycine (mg/mL) |
---|---|---|---|
1.2 | 0.25 ± 0.03 | 0.02 ± 0.01 | 0.18 ± 0.02 |
4.0 | 1.80 ± 0.12 | 0.05 ± 0.01 | 1.20 ± 0.15 |
5.5 | 5.60 ± 0.35 | 0.14 ± 0.03 | 7.40 ± 0.50 |
7.5 | 8.20 ± 0.42 | 0.16 ± 0.02 | 10.50 ± 0.80 |
Permeability Dynamics: In Caco-2 cell models, UDC-CMG shows pH-modulated passive diffusion:
Albumin Binding Affinity: UDC-CMG binds human serum albumin (HSA) with moderate affinity (K₁ = 3.2 × 10⁴ L/mol), intermediate between UDCA (K₁ = 3.8 × 10⁴ L/mol) and glycochenodeoxycholate (K₁ = 5.5 × 10⁴ L/mol). The CMG group reduces hydrophobicity, lowering binding site occupancy versus lithocholic acid (K₁ = 20 × 10⁴ L/mol) [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7